5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
Description
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a benzoxaborole derivative characterized by a fluorine substituent at position 5 and a hydroxymethyl group at position 6 on the benzoxaborole core. The benzoxaborole scaffold (a six-membered aromatic ring fused with a boronic acid-containing heterocycle) is pharmacologically significant due to its ability to interact with biological targets via reversible covalent bonding with hydroxyl or thiol groups. This compound is listed in commercial catalogs as a building block for medicinal chemistry (Ref: 3D-XMB16512) , though its specific biological applications remain under investigation. Its molecular formula is inferred as C₈H₈BFO₃ (molecular weight ≈167.96), differing from simpler analogs like tavaborole (AN-2690) by the addition of the hydroxymethyl group .
Properties
IUPAC Name |
(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c10-8-2-6-4-13-9(12)7(6)1-5(8)3-11/h1-2,11-12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDUWYKGTFMIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorinated benzene derivative.
Boron Introduction: The boron atom is introduced into the benzene ring through a borylation reaction, often using boronic acids or boronate esters.
Cyclization: The cyclization step involves the formation of the benzoxaborole ring. This can be achieved through various cyclization reactions, such as intramolecular condensation or cycloaddition reactions.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the boron-containing ring or the fluorinated benzene ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced benzoxaborole derivatives.
Substitution: Formation of substituted benzoxaborole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique boron-containing structure.
Materials Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.
Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets, such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. The fluorine atom enhances the compound’s stability and reactivity, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxaboroles are a versatile class of compounds with tunable properties based on substituent modifications. Below is a detailed comparison of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol with structurally related derivatives:
Table 1: Structural and Functional Comparison of Benzoxaborole Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity Tavaborole (AN-2690) demonstrates that a 5-fluoro group enhances antifungal activity by improving target binding (likely via electron-withdrawing effects and hydrophobic interactions) . The target compound retains this fluorine but adds a 6-hydroxymethyl group, which may introduce hydrogen-bonding capacity or alter pharmacokinetics.
Solubility and LogP The 6-hydroxymethyl group in the target compound likely increases hydrophilicity compared to tavaborole (LogP ≈1.5 for tavaborole vs. estimated ~0.8–1.2 for the target). This could enhance aqueous solubility for topical formulations .
Synthetic Accessibility
- The target compound and its analogs (e.g., 6-methoxy derivatives) are synthesized via boron-containing ring-closing reactions, often involving indium-mediated cyclization or Suzuki-Miyaura coupling .
Unmet Potential While tavaborole is clinically validated, the target compound’s 6-hydroxymethyl group remains underexplored. This substituent could modulate interactions with serine hydrolases or β-lactamase enzymes, a mechanism observed in other benzoxaboroles .
Biological Activity
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and therapeutic applications against parasitic infections. This article reviews its biological activity, supported by various studies and data tables highlighting its efficacy.
Chemical Structure and Properties
The compound belongs to the benzoxaborole class, characterized by a boron atom integrated into a heterocyclic structure. Its molecular formula is , and it features a fluorine substituent, which is known to enhance biological activity in various compounds.
Antimicrobial Properties
Research indicates that benzoxaboroles exhibit significant antimicrobial activity. A study highlighted that modifications to the benzoxaborole core can lead to potent anti-Wolbachia activity, which is crucial for treating diseases such as onchocerciasis and lymphatic filariasis caused by filarial worms infected with Wolbachia bacteria .
Table 1: In Vitro Potency of Benzoxaboroles Against Wolbachia
| Compound ID | Structure Modification | EC50 (nM) |
|---|---|---|
| 15 | 7-fluoro substitution | 7.5 |
| 74 | No modification | 101 |
| 75 | 5-fluoro substitution | >1000 |
This table illustrates the varying potencies of different benzoxaborole derivatives against Wolbachia, with the fluoro-substituted compounds showing enhanced activity.
The mechanism by which benzoxaboroles exert their effects involves the inhibition of essential bacterial processes. They interfere with protein synthesis and disrupt cellular functions in target pathogens. Specifically, the introduction of boron into the molecular structure enhances binding affinity to bacterial targets, leading to increased efficacy .
Efficacy Against Filarial Infections
A preclinical study demonstrated that a lead candidate containing a modified benzoxaborole exhibited high in vitro activity against Wolbachia and showed promising pharmacokinetic properties when administered orally in mice. The reduction in Wolbachia load was significant, indicating potential for further development as a therapeutic agent .
Q & A
Q. What is the standard synthesis protocol for 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, and what analytical methods validate its purity?
- Methodological Answer : The synthesis involves three key steps (Fig. 3, ):
Condensation : 2-Bromo-5-fluorobenzaldehyde reacts with trimethoxymethane in methanol/HSO under reflux to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene (96% yield).
Borylation : n-BuLi in dry EtO at -78°C with triethyl borate produces 4-fluoro-2-formylphenylboronic acid (49% yield).
Reduction : NaBH in methanol reduces the aldehyde to the hydroxymethyl group (51% yield).
Validation :
- H NMR (CDCl): Peaks at δ 7.72 (dd, 1H), 7.06 (m, 2H), 5.08 (s, 2H).
- B NMR ((CD)CO): Signal at 32.0 ppm confirms boronate formation.
- Melting point: 135–136°C .
Q. How is the crystal structure of this benzoxaborole characterized, and what intermolecular interactions stabilize it?
- Methodological Answer : X-ray diffraction reveals planar molecules forming centrosymmetric dimers via O–H···O hydrogen bonds (Fig. 1, ). The dimerization (R_2$$^2(8) motif) enhances thermal stability and influences solubility. Additional C–H···F and C–H···O interactions create layered packing (Fig. 2, ). Refinement details include freely refined H2 atoms and riding models for other H atoms .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : The compound exhibits broad-spectrum antifungal activity (AN2690) by inhibiting fungal leucyl-tRNA synthetase. In vitro assays (e.g., MIC tests) against Candida spp. show efficacy at low micromolar concentrations. Comparative studies with other benzoxaboroles (e.g., tavaborole) highlight fluorine's role in enhancing target binding .
Advanced Research Questions
Q. How can synthetic yields be improved, and what side reactions complicate purification?
- Methodological Answer : Moderate yields (49–51%) in borylation and reduction steps suggest competing side reactions:
- Borylation : Competing aryl halide elimination or over-borylation.
- Reduction : Incomplete aldehyde conversion or boronate ring opening.
Optimization Strategies : - Use slow reagent addition to control exothermicity.
- Replace NaBH with selective reductants (e.g., LiAlH(Ot-Bu)).
- Employ column chromatography (silica gel, EtOAc/hexane) for purification .
Q. How do structural modifications (e.g., fluorination, hydroxymethyl position) impact antifungal activity?
- Methodological Answer : Fluorine : Enhances electronegativity and metabolic stability, improving target affinity (e.g., vs. non-fluorinated analogs). Hydroxymethyl : Critical for forming hydrogen bonds with tRNA synthetase's ATP-binding pocket. SAR Studies :
- Table 1 : Activity comparison of benzoxaborole derivatives.
| Compound | MIC (μg/mL) vs. C. albicans |
|---|---|
| AN2690 | 0.5–1.0 |
| 6-Methoxy analog | >16 |
| Non-fluorinated | 8–16 |
- Replacements (e.g., Cl, CH) reduce activity, confirming fluorine's necessity .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Methodological Answer : Discrepancies in MIC values across studies may arise from:
- Assay conditions : pH, incubation time, or fungal strain variability.
- Crystallization solvents : Aqueous vs. organic solvents alter hydrogen bonding (Fig. 1, ), affecting bioavailability.
Resolution : - Standardize protocols (CLSI M27 guidelines).
- Compare crystal structures from different solvents (e.g., DMSO vs. HO) .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- X-ray Crystallography : Co-crystal structures with leucyl-tRNA synthetase reveal binding interactions (e.g., boron coordination with tRNA’s 3’-OH).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K = 0.2 μM).
- Molecular Dynamics : Simulates boron’s electrophilic "trap" mechanism for tRNA adenylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
